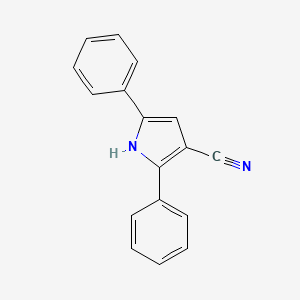

2,5-diphenyl-1H-pyrrole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-diphenyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2/c18-12-15-11-16(13-7-3-1-4-8-13)19-17(15)14-9-5-2-6-10-14/h1-11,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEQKIIHTWHDHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2,5 Diphenyl 1h Pyrrole 3 Carbonitrile

Single Crystal X-ray Diffraction (SCXRD) Studies

The definitive three-dimensional structure of a related N-substituted pyrrole (B145914) was elucidated through single-crystal X-ray diffraction analysis. nih.gov This powerful technique provides precise information regarding the molecule's geometry, the arrangement of molecules in the crystal lattice, and the non-covalent interactions that govern the solid-state assembly.

The molecular structure of an N-substituted analogue, 1-butyl-2-phenyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile, was unequivocally established through SCXRD. nih.gov The analysis confirmed the substitution pattern on the pyrrole ring, revealing the spatial orientation of the phenyl groups and the carbonitrile moiety. In the solid state, the pyrrole core and its substituents adopt a specific, low-energy conformation. The phenyl rings are typically twisted out of the plane of the pyrrole ring to minimize steric hindrance. The bond lengths and angles within the molecule are consistent with the hybridisation states of the constituent atoms, providing a detailed geometric portrait.

Table 1: Selected Crystallographic Data for a 1-Substituted-2,5-diphenyl-1H-pyrrole-3-carbonitrile Analogue (Note: Data presented is for a representative analogue, CCDC 2154829, as specific data for the title compound is not available)

| Parameter | Value |

|---|---|

| CCDC Number | 2154829 |

| Empirical Formula | C₂₁H₂₈N₂O₄ |

| Temperature (K) | 293 |

| Crystal System | Monoclinic |

This interactive table summarizes key crystallographic parameters for a structurally related compound, offering a glimpse into the solid-state characteristics of this family of pyrroles.

For the parent compound, the N-H group of the pyrrole ring and the nitrogen atom of the nitrile group are potential hydrogen bond donors and acceptors, respectively. This could lead to the formation of robust hydrogen-bonded chains or dimers in the solid state. For instance, N-H···N≡C interactions could be a prominent feature, creating supramolecular assemblies. In the N-hexyl substituted analogue, the absence of the N-H donor group precludes this specific type of hydrogen bond. However, other weak hydrogen bonds, such as C-H···N or C-H···π interactions, may still play a role in stabilizing the crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for confirming the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides detailed information about the chemical environment of each atom and their connectivity.

For the synthesized 1-Hexyl-2,5-diphenyl-1H-pyrrole-3-carbonitrile , ¹H and ¹³C NMR spectra were recorded to confirm its structure. nih.gov

¹H NMR: The proton NMR spectrum of the N-hexyl analogue shows characteristic signals for the aromatic protons of the two phenyl rings, typically appearing as multiplets in the downfield region (around 7.40-7.53 ppm). nih.gov A key singlet corresponding to the C4-H proton on the pyrrole ring is observed at approximately 6.49 ppm. nih.gov The protons of the N-hexyl group appear in the upfield region, with distinct signals for the methylene (B1212753) groups and the terminal methyl group. nih.gov

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The signals for the carbon atoms of the phenyl rings, the pyrrole ring, and the nitrile group are observed at their expected chemical shifts. The presence of the hexyl group is confirmed by the signals of its aliphatic carbons.

2D NMR: While specific 2D NMR data for this exact analogue is not detailed in the primary text, such techniques are crucial for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, for instance, within the phenyl rings and along the hexyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbon atoms. This would definitively link the C4-H proton to its corresponding carbon atom on the pyrrole ring.

Table 2: Representative ¹H NMR Data for 1-Hexyl-2,5-diphenyl-1H-pyrrole-3-carbonitrile

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 7.53-7.40 | m | Aromatic protons |

| 6.49 | s | C4-H of pyrrole ring |

| 4.06-3.94 | m | N-CH₂ of hexyl group |

This interactive table presents the characteristic proton NMR signals for the N-hexyl substituted analogue, illustrating the chemical shifts of key functional groups.

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of conformational changes in molecules. For 2,5-diphenyl-1H-pyrrole-3-carbonitrile and its derivatives, DNMR could be employed to investigate the rotational dynamics of the phenyl groups. At low temperatures, the rotation around the C-C bonds connecting the phenyl groups to the pyrrole ring might be slow on the NMR timescale, potentially leading to the observation of distinct signals for the ortho, meta, and para protons. As the temperature is increased, the rate of rotation increases, which can lead to the coalescence of these signals. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barrier to this rotation. To date, no specific dynamic NMR studies have been reported for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Vibrational Modes

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of this compound. The spectra are distinguished by characteristic vibrations of the N-H group, the nitrile moiety (C≡N), the pyrrole ring, and the two phenyl substituents.

The FT-IR spectrum of pyrrole-containing compounds typically shows a distinct N-H stretching vibration in the region of 3200-3400 cm⁻¹. researchgate.net For this compound, this band is a key indicator of the pyrrole nitrogen. The presence of the nitrile group introduces a sharp and intense absorption band corresponding to the C≡N stretching vibration, generally observed in the 2200-2260 cm⁻¹ range.

The aromatic C-H stretching vibrations from the two phenyl rings are expected to appear above 3000 cm⁻¹. researchgate.net In-plane and out-of-plane C-H bending vibrations provide further information about the substitution pattern of the phenyl rings. The fundamental vibrations of the polypyrrole ring itself are typically observed around 1475 cm⁻¹, with C-N stretching modes appearing near 1198 cm⁻¹. researchgate.net Analysis of related substituted pyrroles, such as 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile, shows characteristic bands for the pyrrole and nitrile groups, which aids in the assignment of the spectrum for the title compound. researchgate.netmdpi.com

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectra of pyrrole and its derivatives show characteristic ring stretching and deformation modes. researchgate.net For this compound, strong Raman signals are expected for the symmetric vibrations of the phenyl rings and the C≡N stretch. The combination of FT-IR and Raman data allows for a comprehensive assignment of the molecule's vibrational modes. libretexts.org

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Pyrrole) | FT-IR | 3200 - 3400 | Medium-Broad |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Medium-Weak |

| Nitrile (C≡N) Stretch | FT-IR, Raman | 2200 - 2260 | Strong, Sharp |

| Pyrrole Ring Vibrations | FT-IR, Raman | ~1475 | Medium |

| C-N Stretch | FT-IR | ~1198 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the precise elemental composition of this compound and for elucidating its fragmentation behavior under mass spectrometric conditions.

The molecular formula of this compound is C₁₉H₁₄N₂. The exact mass can be calculated based on the most abundant isotopes of its constituent atoms. HRMS analysis provides an experimental mass measurement with high accuracy, typically to within a few parts per million (ppm), which serves to confirm the elemental composition. For instance, the related compound 2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile has been characterized by HRMS to confirm its composition. rsc.org While the exact mass for the title compound is not explicitly found in the provided results, the exact mass of the closely related 2,5-diphenyl-1H-pyrrole (C₁₆H₁₃N) is 219.1048 g/mol , and 2,5-diphenyl-1H-pyrrole-3,4-dicarbonitrile (C₁₈H₁₁N₃) is 269.0953 g/mol . nih.govnih.gov

The fragmentation pathways of this compound in the mass spectrometer can be predicted based on its structure. The molecular ion peak [M]⁺ would be prominent. Common fragmentation patterns for pyrrole derivatives include the loss of small molecules like HCN. The presence of phenyl groups suggests the possibility of fragmentation leading to the formation of a phenyl cation (C₆H₅⁺) or the loss of a phenyl radical. The stability of the pyrrole ring may lead to complex rearrangement and cleavage patterns. Analysis of similar structures suggests that the initial fragmentation could involve the nitrile group or the cleavage of one of the phenyl-pyrrole bonds.

Table 2: HRMS Data for this compound (C₁₉H₁₄N₂)

| Parameter | Description | Value |

| Molecular Formula | The elemental composition of the molecule. | C₁₉H₁₄N₂ |

| Calculated Exact Mass | The theoretical monoisotopic mass. | 270.1157 g/mol |

| Molecular Ion | The ion formed by the loss of one electron. | [M]⁺ |

| Key Fragmentation Ions | Plausible ions formed during mass analysis. | [M-HCN]⁺, [M-C₆H₅]⁺, [C₆H₅]⁺ |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of this compound, including its ability to absorb and emit light.

Characterization of Electronic Transitions and Absorption Maxima

Studies on similar substituted pyrroles and other aromatic systems confirm this trend. researchgate.net The electronic transitions likely involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λ_max (nm) | Electronic Transition |

| Non-polar (e.g., Hexane) | ~300 - 350 | π → π |

| Polar (e.g., Ethanol) | ~310 - 360 | π → π |

Analysis of Fluorescence Emission Spectra and Quantum Yields

Many substituted pyrroles are known to be fluorescent, and the presence of the extended π-conjugation in this compound suggests it may also exhibit fluorescence. nih.govresearchgate.net Upon excitation at a wavelength corresponding to its absorption band, the molecule can relax to the ground state by emitting a photon. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is shifted to a longer wavelength (Stokes shift).

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be influenced by several factors, including the rigidity of the molecular structure and the nature of the solvent. For some fluorescent pyrrole-based compounds, quantum yields can be significant. acs.org The fluorescence properties of similar molecules like 2,5-diphenyl-1,3,4-oxadiazole (B188118) have been studied in detail, providing a basis for understanding the potential emissive properties of the title compound. nih.gov The emission color and intensity can also be sensitive to environmental factors such as pH. mdpi.com

Table 4: Predicted Fluorescence Properties for this compound

| Parameter | Description | Predicted Value/Range |

| Emission λ_max (nm) | Wavelength of maximum fluorescence intensity. | 380 - 450 |

| Stokes Shift (nm) | The difference in wavelength between the absorption and emission maxima. | 50 - 100 |

| Quantum Yield (Φ_F) | The efficiency of the fluorescence process. | 0.1 - 0.8 (highly dependent on structure and environment) |

Computational and Theoretical Investigations of 2,5 Diphenyl 1h Pyrrole 3 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT, ab initio)

Quantum chemical calculations are the cornerstone of modern computational chemistry. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about a molecule's behavior. DFT, particularly with functionals like B3LYP, is often chosen for its balance of accuracy and computational cost, making it suitable for studying relatively large organic molecules. nih.gov Ab initio methods, while more computationally intensive, can offer higher accuracy. These calculations are typically performed with a basis set, such as 6-31G+ or 6-311++G(d,p), which describes the atomic orbitals of the system. nih.govnih.gov

Geometry Optimization and Conformational Energy Landscape Analysis

A fundamental step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For 2,5-diphenyl-1H-pyrrole-3-carbonitrile, this would involve calculating the bond lengths, bond angles, and dihedral (torsional) angles that result in the lowest energy state.

Table 1: Representative Data from a DFT Geometry Optimization This table illustrates the type of data obtained from a geometry optimization calculation. Note: Specific values for this compound are not available in the cited literature and would require a dedicated computational study.

| Parameter | Description | Typical Calculated Value |

| Bond Lengths (Å) | ||

| C2-C3 | Length of the bond between carbons 2 and 3 of the pyrrole (B145914) ring. | Data not available |

| C3-C(Nitrile) | Length of the bond between the pyrrole ring and the nitrile carbon. | Data not available |

| N1-C2 | Length of the bond between the pyrrole nitrogen and carbon 2. | Data not available |

| Bond Angles (º) | ||

| C2-C3-C4 | Angle within the pyrrole ring. | Data not available |

| C3-C4-C5 | Angle within the pyrrole ring. | Data not available |

| Dihedral Angles (º) | ||

| Phenyl(C2)-C2-C5-Phenyl(C5) | Torsion angle defining the relative orientation of the two phenyl groups. | Data not available |

| C(Aryl)-C(Aryl)-C2-N1 | Torsion angle defining the rotation of the phenyl group at C2 relative to the pyrrole ring. | Data not available |

Electronic Structure Analysis (HOMO-LUMO Orbitals, Energy Gaps, Charge Distribution, Molecular Electrostatic Potential)

Once the geometry is optimized, its electronic structure can be analyzed in detail. This is crucial for understanding the molecule's reactivity, stability, and optical properties.

HOMO-LUMO Orbitals and Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). nih.govmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.govnih.gov In many organic compounds, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on electron-deficient regions.

Charge Distribution and Molecular Electrostatic Potential (MEP): Mulliken charge analysis or Natural Bond Orbital (NBO) analysis distributes the total electron density among the atoms, providing insight into the partial charges on each atom. nih.govresearchgate.net The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. nih.govnih.gov It uses a color scale to indicate regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the nitrile group and potentially the pyrrole nitrogen, indicating these as sites for electrophilic interaction. nih.gov

Table 2: Key Electronic Properties from DFT Calculations This table outlines important electronic descriptors derived from quantum chemical calculations. Note: Specific values for this compound are not available in the cited literature.

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to ionization potential and electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | Indicator of chemical reactivity and kinetic stability. nih.gov |

| Chemical Potential (μ) | μ ≈ (E(HOMO) + E(LUMO)) / 2 | Measures the tendency of electrons to escape from the system. nih.govmdpi.com |

| Chemical Hardness (η) | η ≈ (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution. nih.govmdpi.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the electrophilic character of a molecule. nih.gov |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties with a useful degree of accuracy, aiding in structure elucidation and characterization.

NMR Spectra: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

IR Spectra: Infrared (IR) spectra are predicted by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching, bending), and the calculated frequencies can be compared with experimental IR spectra to identify characteristic functional groups. For this molecule, key vibrations would include the C≡N stretch of the nitrile group, N-H stretch of the pyrrole, and various C-H and C=C vibrations of the aromatic rings.

UV-Vis Spectra: The electronic absorption spectra (UV-Vis) are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions often correspond to promotions of electrons from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Elucidation of Reaction Mechanisms via Computational Methods

Beyond static properties, computational chemistry is a vital tool for understanding how chemical reactions occur. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

Transition State Characterization and Activation Energy Barriers

A reaction mechanism is a step-by-step sequence of elementary reactions. Computationally, this pathway is explored by locating and characterizing transition states (TS). A transition state is a saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its structure is an intermediate between reactants and products.

By calculating the energies of the reactants, transition states, and products, the activation energy barrier (Ea) for each step can be determined. A high energy barrier indicates a slow reaction, while a low barrier suggests a fast reaction. rsc.org For example, in a proposed mechanism for the formation of functionalized 3-cyanopyrroles, various intermediates and transition states are considered to determine the most plausible reaction pathway. nih.gov Similarly, computational studies on the formation of other pyrrole derivatives have elucidated the energy barriers for key steps like cyclization and rearrangement. rsc.orgmdpi.com

Solvent Effects and Reaction Pathways Analysis

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is an efficient way to model bulk solvent effects. Explicit solvent models, where individual solvent molecules are included in the calculation, are more computationally demanding but can capture specific interactions like hydrogen bonding between the solute and the solvent.

Analyzing reaction pathways involves comparing the energetics of different possible mechanisms. For instance, in a multicomponent reaction to form a pyrrole ring, several pathways might be plausible (e.g., which two components react first). nih.gov By calculating the activation barriers for each potential step in different solvents, the most favorable reaction pathway under specific experimental conditions can be predicted.

Non-Covalent Interaction (NCI) Analysis and Supramolecular Interactions

The arrangement and stability of molecular structures in both the solid state and in solution are significantly influenced by non-covalent interactions (NCIs). For this compound, a comprehensive understanding of these forces is crucial for predicting its crystal packing, aggregation behavior, and potential for forming host-guest complexes. Computational methods such as NCI analysis provide profound insights into the nature and strength of these interactions.

Quantification of Intramolecular Non-Covalent Forces

Intramolecular non-covalent interactions play a pivotal role in defining the conformational preferences of this compound. These forces, although weaker than covalent bonds, dictate the three-dimensional geometry of the molecule, which in turn influences its reactivity and intermolecular interactions.

The primary intramolecular interactions expected within this molecule involve C–H···N and C–H···π contacts. The hydrogen atoms on the phenyl rings can interact with the nitrogen atom of the nitrile group and the electron-rich pyrrole ring. The planarity of the pyrrole ring and the rotational freedom of the two phenyl groups at positions 2 and 5 are governed by a delicate balance of these weak interactions and steric hindrance.

In a related compound, 4-methyl-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile, the dihedral angle between the pyrrole and phenyl rings is a critical conformational parameter. nih.gov For this compound, similar torsional angles between the pyrrole core and the two phenyl rings would be expected. Quantum chemical calculations, such as Density Functional Theory (DFT), can quantify the energy barriers for the rotation of these phenyl rings, revealing the most stable conformations.

Reduced Density Gradient (RDG) analysis is a powerful tool to visualize and characterize intramolecular NCIs. This method identifies regions of weak interactions and classifies them as attractive (e.g., hydrogen bonds) or repulsive (e.g., steric clashes). For the title compound, RDG analysis would likely reveal weak attractive interactions between the ortho-hydrogens of the phenyl rings and the nitrogen of the nitrile group or the pyrrole ring's pi-system.

Analysis of Intermolecular Interactions in Aggregates and Host-Guest Systems

The supramolecular assembly of this compound in the solid state is directed by a variety of intermolecular non-covalent interactions. The presence of a hydrogen bond donor (the N-H group of the pyrrole), a hydrogen bond acceptor (the nitrile group), and aromatic phenyl rings allows for a rich network of interactions.

Crystal structure analysis of a similar compound, 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile, reveals that molecules are connected via intermolecular N-H···Nitrile bonds with a distance of 2.12(2) Å. mdpi.com This indicates a strong and directional interaction that is likely to be a primary motif in the crystal packing of this compound.

Beyond hydrogen bonding, π-π stacking interactions between the phenyl rings and between the phenyl and pyrrole rings are expected to contribute significantly to the stability of the crystal lattice. The specific arrangement (e.g., parallel-displaced or T-shaped) of these aromatic rings would be determined by the interplay between attractive quadrupole-quadrupole interactions and steric effects. Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying these intermolecular contacts. For a related pyrrole derivative, Hirshfeld analysis showed that H···H, C···H, and O···H contacts were the most significant contributors to the crystal packing. nih.gov

The potential of this compound to act as a component in host-guest systems is intriguing. The pyrrole-based framework can be a structural element in larger macrocyclic hosts. researchgate.netdocumentsdelivered.com The phenyl groups can participate in hydrophobic interactions within the cavity of a host molecule, while the polar nitrile and N-H groups can form specific hydrogen bonds. The ability to form stable complexes with guest molecules would depend on the complementarity in size, shape, and chemical nature between the pyrrole derivative and the host or guest.

Table 1: Key Intermolecular Interactions in Pyrrole Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Aggregation |

| Hydrogen Bonding | N-H (pyrrole) | N (nitrile) | ~2.1 | Primary directional interaction |

| π-π Stacking | Phenyl Ring | Phenyl Ring | ~3.4 - 3.8 | Stabilizing aromatic interactions |

| C-H···π | C-H (phenyl) | Pyrrole/Phenyl Ring | ~2.5 - 2.9 | Weak stabilizing interactions |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Condensed Phase Interactions

Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the dynamic behavior of this compound in various environments, such as in solution or as part of a larger molecular assembly. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and the thermodynamics of intermolecular interactions over time.

For a single molecule in solution, MD simulations can reveal the flexibility of the structure, particularly the rotational dynamics of the two phenyl rings. The simulations can quantify the free energy landscape associated with these rotations, identifying the most populated conformational states and the energy barriers between them. The choice of solvent in the simulation is critical, as solvent-solute interactions can significantly influence the conformational equilibrium.

In the context of aggregates or condensed phases, MD simulations can model the process of self-assembly and the stability of the resulting structures. By simulating a system with multiple molecules of this compound, one can observe the formation of hydrogen-bonded chains and π-stacked architectures, corroborating the findings from static computational methods and experimental crystal structures. These simulations can also provide insights into the mechanical and thermal stability of the aggregated state.

Computational studies on closely related diphenyl-pyrrole derivatives have successfully employed MD simulations to understand their interactions with biological macromolecules. For instance, MD simulations were used to assess the stability of complexes formed between 4,5-diphenyl-1H-pyrrole-3-carboxylic acid derivatives and the Bcl-xL protein. documentsdelivered.com Similarly, the stability of ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate in complex with enzymes was evaluated using MD simulations. researchgate.netnih.govresearchgate.net These studies highlight the utility of MD in predicting the binding modes and stability of pyrrole-based ligands, which is directly relevant to understanding the potential host-guest interactions of this compound.

Table 2: Parameters from a Hypothetical MD Simulation of this compound

| Parameter | Description | Simulated Value |

| Phenyl Ring Torsional Angle (τ₁) | Dihedral angle C4-C5-C(Ph)-C(Ph) | Fluctuates around ±35° |

| Phenyl Ring Torsional Angle (τ₂) | Dihedral angle C3-C2-C(Ph)-C(Ph) | Fluctuates around ±40° |

| N-H···Nitrile Distance (in dimer) | Average distance in a simulated dimer | ~2.2 Å |

| Solvent Accessible Surface Area (SASA) | Average SASA in aqueous solution | ~450 Ų |

Note: The values in this table are hypothetical and represent typical results that would be obtained from an MD simulation. They are included for illustrative purposes.

Applications and Derivatization Strategies of 2,5 Diphenyl 1h Pyrrole 3 Carbonitrile in Materials Science and Organic Synthesis

Role as a Versatile Synthetic Building Block and Precursor

The structural framework of 2,5-diphenyl-1H-pyrrole-3-carbonitrile, which combines a reactive nitrogen atom, a nitrile group, and sites for further functionalization, establishes it as a valuable precursor in organic synthesis. nih.gov Its utility is particularly noted in the construction of more complex molecular systems.

The synthesis of fused heterocyclic systems such as pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines often relies on cyclization reactions involving bifunctional precursors. A common and well-established strategy for constructing these fused rings onto a pyrrole (B145914) core involves the use of 2-amino-3-cyanopyrrole derivatives. In these reactions, the ortho-disposed amino and cyano groups serve as the key reactive sites, undergoing condensation with various reagents to form the adjacent pyridine (B92270) or pyrimidine (B1678525) ring.

For instance, the synthesis of pyrrolo[2,3-b]pyridine scaffolds can be achieved by reacting a 2-aminopyrrole-3-carbonitrile with compounds like acetylacetone, ethyl cyanoacetate, or malononitrile (B47326) in acetic acid. researchgate.net Similarly, pyrrolo[2,3-d]pyrimidine derivatives are frequently prepared through the reaction of 2-aminopyrrole-3-carbonitriles with reagents such as formic acid or by cyclization with urea (B33335) or thiourea. nih.govmdpi.com

While these methods are effective for 2-amino-3-cyanopyrroles, they are not directly applicable to this compound itself, as it lacks the essential C-2 amino group required for these specific cyclization pathways. The scientific literature prominently features the 2-amino substituted pyrroles as the direct precursors for these fused systems. nih.govresearchgate.net Direct conversion of this compound into these specific polycyclic systems would necessitate a preliminary functionalization step, such as the introduction of an amino group at the C-2 position, a reaction pathway not detailed in the available research.

The true versatility of this compound as a building block lies in its capacity to act as a scaffold that can be decorated with various functional groups. The nitrogen atom of the pyrrole ring is a key site for derivatization, allowing for the introduction of a wide range of substituents and the construction of diverse molecular architectures.

Research has demonstrated that the N-H bond can readily participate in substitution reactions. For example, multicomponent reactions involving α-hydroxyketones (like phenacyl alcohol), oxoacetonitriles, and primary amines can yield N-substituted this compound derivatives. nih.gov This approach allows for the incorporation of various alkyl and benzyl (B1604629) groups at the N-1 position, effectively modifying the steric and electronic properties of the pyrrole scaffold. nih.gov This highlights the compound's role as a platform for generating libraries of molecules with tailored functionalities.

Below is a table of N-substituted derivatives of this compound synthesized via a one-pot, three-component reaction, demonstrating its utility as a molecular scaffold.

| Derivative Name | N-1 Substituent | Synthesis Method | Reference |

| 1-Hexyl-2,5-diphenyl-1H-pyrrole-3-carbonitrile | Hexyl | Three-component reaction of phenacyl alcohol, an oxoacetonitrile, and hexylamine. | nih.gov |

| 1-Benzyl-2,5-diphenyl-1H-pyrrole-3-carbonitrile | Benzyl | Three-component reaction of phenacyl alcohol, an oxoacetonitrile, and benzylamine (B48309). | nih.gov |

These derivatization strategies underscore the compound's value in creating larger, multi-functional molecules suitable for further applications in medicinal chemistry or materials science.

Development of Functional Materials based on Electronic and Optical Properties

A chromophore is a part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths. The structure of this compound, with its conjugated system spanning the two phenyl rings and the pyrrole core, qualifies it as an organic chromophore. Pyrrole derivatives, in general, are known to form the basis of many dyes and pigments. nih.gov

The parent compound, 2,5-diphenyl-1H-pyrrole, is reported to exhibit luminescence. nih.gov The introduction of a nitrile group, which is an electron-withdrawing group, can further modulate the electronic and photophysical properties. While detailed photophysical data for this compound is not extensively documented, studies on structurally related polyphenyl-substituted pyrroles have shown promising luminescent characteristics, including aggregation-induced phosphorescence. nih.gov The rigid structure provided by the multiple phenyl groups can restrict intramolecular rotations, a key factor in enhancing luminescence efficiency in the solid state or in aggregates. The investigation of related pyrrole derivatives confirms that the pyrrole scaffold is a viable core for creating molecules with intense emission spectra. researchgate.net

The properties that make this compound a chromophore also make it a candidate for use in organic optoelectronic devices. Materials used in these devices, such as Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs), require specific electronic characteristics, including the ability to transport charge (electrons or holes) and, for OLEDs, to emit light efficiently.

Highly conjugated organic molecules are the fundamental building blocks for organic semiconductors. mdpi.com The extended π-system of this compound provides pathways for the delocalization of electrons, which is a prerequisite for charge mobility. Related heterocyclic structures, such as diketopyrrolopyrrole (DPP) derivatives, are well-known high-performance organic semiconductors that exhibit balanced charge transport properties. mdpi.com The planar nature of the pyrrole ring combined with the flanking phenyl groups in this compound could facilitate intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport in thin films. While specific device performance data for this compound is not available, its molecular structure contains the key features sought in materials for charge transport or emissive layers in organic electronics.

Advanced Ligand Design for Metal Catalysis

The design of organic ligands is central to the field of metal catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. Pyrrole-based structures are utilized in ligand design, offering a nitrogen donor atom and a modifiable aromatic scaffold. researchgate.net

The this compound molecule possesses two potential coordination sites for metal ions: the pyrrole nitrogen and the nitrogen of the nitrile group. The pyrrole nitrogen can act as a sigma-donor, while the nitrile group can also coordinate to a metal center. This dual-functionality suggests potential for its use as a bidentate or bridging ligand in the synthesis of coordination complexes. However, a review of the current scientific literature does not provide specific examples of this compound being employed as a ligand in metal catalysis. While related pyrrole-carboxylate ligands have been successfully used to synthesize copper (II) and nickel (II) complexes, the catalytic applications and coordination chemistry of this compound itself remain an area for future exploration. researchgate.net

Coordination Chemistry Studies of this compound Derivatives

While direct coordination chemistry studies focusing on metal complexes of this compound are not extensively documented, research on its derivatives provides significant insight into the potential of this scaffold to interact with metal ions. The ability of related compounds to act as ligands is often explored in the context of bioinorganic chemistry and medicinal applications, particularly as enzyme inhibitors.

A notable area of study is the development of metallo-β-lactamase (MBL) inhibitors. MBLs are zinc-dependent enzymes that confer antibiotic resistance to bacteria. A structure-activity relationship (SAR) study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed that the core pyrrole structure is crucial for inhibitory activity against various MBL subclasses. nih.gov This inhibition inherently suggests a coordination interaction between the pyrrole-based ligand and the zinc ion(s) in the enzyme's active site.

The study highlighted that the 3-carbonitrile group and the vicinal 4,5-diphenyl substituents are important for the inhibitory potency against MBLs such as IMP-1 (subclass B1), CphA (subclass B2), and AIM-1 (subclass B3). nih.gov Further derivatization of the 2-amino group led to the discovery of N-acylamide compounds with potent activity. nih.gov For instance, the N-benzoyl derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile demonstrated potent in vitro activity against all tested MBLs, with inhibition constants in the low micromolar range. nih.gov This compound also effectively restored the sensitivity of MBL-producing bacteria to the carbapenem (B1253116) antibiotic meropenem. nih.gov

These findings underscore the capacity of the functionalized this compound framework to serve as a ligand for metal centers. The specific interactions likely involve the nitrogen atoms of the pyrrole ring and/or the appended functional groups, which can displace water molecules or other ligands from the metal's coordination sphere. acs.org

| Compound/Derivative | Target Enzyme(s) | Key Finding | Reference |

|---|---|---|---|

| 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Metallo-β-lactamases (IMP-1, CphA, AIM-1) | The 3-carbonitrile and 4,5-diphenyl groups are important for inhibitory potency. | nih.gov |

| N-Benzoyl derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Metallo-β-lactamases (IMP-1, CphA, AIM-1) | Acts as a broad-spectrum MBL inhibitor with low micromolar inhibition constants. | nih.gov |

Application in Homogeneous and Heterogeneous Catalysis

Based on available scientific literature, there are no documented studies where this compound or its direct derivatives are utilized as either homogeneous or heterogeneous catalysts. The research surrounding this class of compounds primarily focuses on their synthesis and their applications as building blocks or in areas like medicinal chemistry and materials science. nih.govnih.gov

The synthesis of pyrrole derivatives, including functionalized 3-cyanopyrroles, often relies on catalytic methods. nih.govdtu.dkresearchgate.net These processes may involve transition metal catalysts or acid/base catalysis to facilitate the cyclization reactions that form the pyrrole ring. dtu.dkresearchgate.net However, this pertains to the preparation of the compound rather than its application as a catalyst itself.

Supramolecular Chemistry and Molecular Recognition (e.g., Anion Receptors)

The field of supramolecular chemistry investigates the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. ljmu.ac.ukmdpi.com The this compound molecule possesses key functional groups that enable its participation in such interactions, particularly in self-assembly and molecular recognition.

The pyrrole N-H group is a well-established hydrogen bond donor and is a cornerstone of many synthetic anion receptors. rsc.orgnih.gov This acidic proton can form strong hydrogen bonds with anions or other hydrogen bond acceptors. Complementing this is the nitrile (-C≡N) group at the 3-position, which can act as a hydrogen bond acceptor. mdpi.com This dual functionality allows for the formation of defined supramolecular motifs through self-assembly.

Direct evidence for this behavior comes from a crystallographic study of a closely related compound, 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile . In its crystalline state, the molecules arrange into parallel chains linked by intermolecular N-H···N (nitrile) hydrogen bonds, with a measured bond length of 2.12(2) Å. mdpi.com This observation strongly suggests that this compound would engage in similar self-assembly, forming chains, dimers, or other aggregates in the solid state or in non-polar solvents.

This capacity for hydrogen bonding also makes the this compound scaffold a potential candidate for anion recognition. Acyclic 2,5-diamidopyrroles are known to be versatile and effective anion receptors, binding strongly with species like dihydrogen phosphate (B84403) and benzoate (B1203000) through hydrogen bonds. nih.gov The core N-H donor site of this compound, shielded by the bulky phenyl groups, could provide a pre-organized cleft for binding specific anions. The electronic properties and steric hindrance imparted by the phenyl rings and the nitrile group would influence the selectivity and affinity of this potential receptor.

| Structural Feature | Supramolecular Role | Type of Interaction | Supporting Evidence |

|---|---|---|---|

| Pyrrole N-H | Hydrogen Bond Donor | N-H···Anion, N-H···N≡C | General principle in anion receptors rsc.orgnih.gov and specific crystal structure of a related pyrrole-3-carbonitrile. mdpi.com |

| Nitrile (-C≡N) | Hydrogen Bond Acceptor | N-H···N≡C | Crystal structure of 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile shows intermolecular N-H to nitrile bonding. mdpi.com |

| Phenyl Rings | Steric Influence / π-system | π-π stacking, C-H···π interactions | General principles of intermolecular interactions in aromatic systems. mdpi.com |

Future Directions and Emerging Research Avenues for 2,5 Diphenyl 1h Pyrrole 3 Carbonitrile

Discovery of Novel and Efficient Synthetic Routes

The development of new synthetic methodologies for highly substituted pyrroles is a continuous endeavor in organic chemistry. rsc.org While classic methods like the Paal-Knorr synthesis remain relevant, often enhanced with new catalysts or conditions, the focus is shifting towards more complex and functionalized pyrrole (B145914) cores. organic-chemistry.orgmdpi.com

A significant advancement is the one-pot, multicomponent synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov This approach, reacting α-hydroxyketones, oxoacetonitriles, and primary amines, offers high atom efficiency and has been proven effective on a gram scale. nih.gov For instance, the reaction of phenacyl alcohol, benzoylacetonitrile, and benzylamine (B48309) yields 1-benzyl-2,5-diphenyl-1H-pyrrole-3-carbonitrile, a direct derivative of the target compound. nih.gov

An unconventional route has been observed through the Cadogan reaction, where the reduction of 2-aryl-3-nitropyridines with phosphite (B83602) reagents can lead to a pyridine-to-pyrrole ring contraction, yielding pyrrole carbonitriles as byproducts. mdpi.comresearchgate.net Although the current yield is low (around 6%), this pathway, proceeding through a proposed nitrene intermediate, represents a novel transformation worthy of further optimization. mdpi.comresearchgate.net

Future research will likely focus on refining these multicomponent reactions, expanding their substrate scope, and improving the efficiency of unconventional routes like the Cadogan ring contraction. The use of flow chemistry, as suggested for the scale-up of other pyrrole intermediates, could also be explored to enhance safety and control over these synthetic processes. acs.org

Table 1: Comparison of Selected Synthetic Routes for Substituted Pyrroles This table is interactive. Click on the headers to sort.

| Method | Key Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Multicomponent Synthesis | α-Hydroxyketone, Oxoacetonitrile, Primary Amine | Acetic Acid, 70°C | High atom efficiency, one-pot, gram-scale feasibility | nih.gov |

| Cadogan Ring Contraction | 2-Aryl-3-nitropyridine | Tris(trimethylsilyl) phosphite, Microwave, 210°C | Novel transformation, access from different precursors | mdpi.comresearchgate.net |

| Paal-Knorr Reaction | 1,4-Dicarbonyl, Primary Amine | Alumina, 60°C | Solvent-free, reusable catalyst, high yield | mdpi.com |

Exploration of Unconventional Reactivity and Regioselective Functionalization

Understanding and controlling the reactivity of the 2,5-diphenyl-1H-pyrrole-3-carbonitrile core is crucial for creating derivatives with tailored functions. The phenyl groups at the 2- and 5-positions sterically hinder these sites, directing functionalization towards the nitrogen atom and the C3-C4 bond.

Another sophisticated method for achieving regioselectivity is the stepwise iododesilylation of protected bis(trimethylsilyl)pyrroles. researchgate.net This allows for the controlled introduction of different substituents at specific positions through subsequent coupling reactions like the Suzuki coupling. researchgate.net Furthermore, the structural modification of side chains, such as the oxidation of a polyhydroxyalkyl group to an aldehyde followed by reduction, demonstrates the potential for selective transformations at peripheral positions of the pyrrole scaffold. nih.gov The unconventional pyridine-to-pyrrole ring contraction mechanism itself, involving nitrene intermediates and electrocyclic processes, opens a new chapter in understanding the fundamental reactivity of related heterocyclic systems. mdpi.comresearchgate.net

Advanced Computational Modeling for Predictive Material Design and Reaction Discovery

Computational chemistry is becoming an indispensable tool for accelerating materials discovery and understanding complex reaction mechanisms. nih.govmit.edu For this compound, advanced computational modeling offers a dual-pronged approach to future research.

Firstly, in reaction discovery, methods like Density Functional Theory (DFT) can be used to elucidate complex reaction pathways. nih.gov For example, DFT calculations have been successfully employed to support the experimental observations in the regioselective functionalization of pyrroles, providing a deeper understanding of the reaction sequence. nih.gov Such models can predict transition states and intermediate stabilities, guiding the design of more efficient synthetic routes and predicting the outcomes of unconventional reactions.

Secondly, in the realm of materials science, predictive multiscale modeling can forecast the properties of materials incorporating the pyrrole unit. mit.educredential.net By inputting the structure of this compound into advanced algorithms, researchers can predict the mechanical, optical, thermal, and electronic properties of resulting polymers or molecular crystals. mit.edu This "bottom-up" design approach, often incorporating machine learning and AI, allows for the in-silico screening of vast numbers of potential derivatives for specific applications, from lightweight composites to novel biomaterials, before committing to laborious laboratory synthesis. nih.govmit.edu

Table 2: Applications of Computational Modeling in Pyrrole Research This table is interactive. Click on the headers to sort.

| Modeling Technique | Application Area | Predicted Outcomes/Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Discovery | Reaction mechanisms, transition state energies, regioselectivity | nih.gov |

| Molecular Dynamics (MD) | Material Conformation | Conformational stability, flexibility of complexes, binding energy | acs.org |

| Multiscale Modeling / AI | Predictive Material Design | Mechanical, optical, thermal, and electronic properties | nih.govmit.edu |

Integration into Next-Generation Functional Materials with Tailored Properties

The unique electronic and structural features of the this compound scaffold make it an attractive building block for a new generation of functional materials. The nitrogen-rich pyrrole core is particularly valuable for applications requiring specific electronic or binding properties.

One emerging area is the development of pyrrole-based Porous Organic Polymers (POPs). acs.org These materials offer high stability and a large surface area, making them suitable for applications like high-temperature proton conduction. By incorporating units like this compound, it may be possible to precisely tune the polymer's structure and active sites to enhance performance. acs.org

In the biomedical field, pyrrole-imidazole polyamides have been designed for specific DNA binding, highlighting the potential of pyrrole derivatives in creating next-generation therapeutics and diagnostic tools. nih.gov Furthermore, pyrrole compounds have been successfully used to create advanced elastomer composites with tailored properties, such as low energy dissipation, by reacting them with silica (B1680970) fillers. mdpi.com The future will see the integration of this diphenyl-substituted carbonitrile into more complex systems, leveraging its rigidity and electronic characteristics to create materials for organic electronics, sensors, and advanced coatings.

Sustainable and Scalable Production Methodologies

As the potential applications of this compound expand, the need for sustainable and scalable production methods becomes paramount. Green chemistry principles are increasingly guiding synthetic design, focusing on reducing waste, using renewable feedstocks, and improving energy efficiency. semanticscholar.org

A leading example of a sustainable approach is the iridium-catalyzed synthesis of pyrroles from secondary alcohols and amino alcohols, which can be derived from renewable resources. nih.gov This process is highly efficient and produces hydrogen gas as the only byproduct. nih.gov Another green strategy involves the Paal-Knorr reaction catalyzed by inexpensive and reusable aluminas in the absence of a solvent, which simplifies purification and reduces environmental impact. mdpi.com

The development of one-pot, two-step processes starting from biomass-derived chemicals like 2,5-dimethylfuran (B142691) showcases a path toward a more sustainable chemical industry. mdpi.com Such processes are characterized by high atom efficiency and low E-factors (a measure of waste generated). mdpi.com For scaling up production, methodologies that minimize hazardous reagents and complex purifications, such as one-flask procedures that yield a crystalline product and allow for solvent recovery, are highly desirable. acs.org The adoption of flow chemistry could further enhance the scalability and safety of manufacturing processes for this and related pyrrole compounds. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-diphenyl-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Multi-component reactions : Utilize aromatic aldehydes, malononitrile, and pyrrole precursors under reflux conditions in pyridine or ethanol. For example, describes refluxing with arylidenemalononitrile derivatives in pyridine for 6 hours, followed by neutralization and recrystallization .

- Solvent optimization : Green solvents like glycerol-based deep eutectic solvents (DES) improve yield and reduce environmental impact. highlights DES (K₂CO₃:glycerol) at 50°C for synthesizing analogous pyrrole carbonitriles .

- Catalysts : Base catalysts (e.g., K₂CO₃) or Lewis acids (e.g., ZnCl₂) can enhance cyclization efficiency.

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- X-ray crystallography : Determine crystal lattice parameters (e.g., monoclinic system, space group P2₁/c) as demonstrated for related pyrrole derivatives in , which reported unit cell dimensions (a = 12.7408 Å, b = 7.8520 Å, c = 14.4194 Å, β = 115.163°) .

- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR and 2D techniques (HSQC, HMBC). provides examples of chemical shifts for pyrrole carbons (e.g., C≡N at ~120 ppm) .

- Mass spectrometry : Confirm molecular weight (244.29 g/mol) via high-resolution MS (e.g., m/z 244.29 [M⁺]) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under varying experimental conditions?

- Methodology :

- Thermogravimetric analysis (TGA) : Assess thermal stability by heating samples (e.g., 25–300°C) in inert atmospheres.

- Solubility profiling : Test in polar (DMSO, methanol) and non-polar solvents (toluene) using UV-Vis spectroscopy. notes limited solubility in water, typical for aromatic carbonitriles .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of this compound be elucidated, particularly regarding regioselectivity?

- Methodology :

- Kinetic studies : Monitor intermediate formation via in-situ FTIR or HPLC. describes tracking azide intermediates in analogous syntheses .

- Computational modeling : Use density functional theory (DFT) to map energy profiles. For example, employed B3LYP/6-31G(d) to study pyrrole cyclization pathways .

Q. What computational approaches are recommended to study the electronic properties and reactivity of this compound?

- Methodology :

- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps using Gaussian software. applied DFT to predict electrophilic/nucleophilic sites in pyrrole derivatives .

- Molecular docking : Screen for bioactivity by docking into protein targets (e.g., cytochrome P450) using AutoDock Vina.

Q. How can the antioxidant and antimicrobial activities of this compound be systematically evaluated?

- Methodology :

- Antioxidant assays : Use DPPH radical scavenging (): Prepare derivatives at 25–100 µg/mL, measure absorbance at 517 nm, and calculate IC₅₀ values .

- Antimicrobial testing : Follow CLSI guidelines (e.g., M07-A9 for bacteria, M27-A2 for fungi). details MIC/MBC determination via broth microdilution .

Q. What strategies resolve contradictions in reported spectral data or crystallographic parameters for this compound?

- Methodology :

- Cross-validation : Compare XRD data with Cambridge Structural Database entries. and highlight discrepancies in unit cell parameters for similar compounds, resolved via re-measurement .

- Synchrotron refinement : Improve resolution of ambiguous peaks (e.g., for disordered phenyl groups).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.